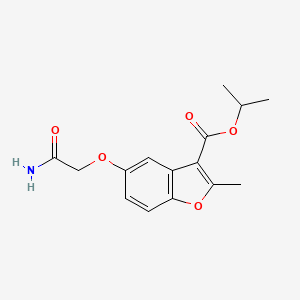

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (MPTTA) is a chemical compound belonging to the class of heterocyclic compounds. It is a derivative of the triazole family, which is a class of compounds known for their diverse biological activities. MPTTA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.

Scientific Research Applications

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology. It has been shown to have antioxidant, anti-inflammatory, antifungal, and anticancer activities. It has also been studied for its potential therapeutic effects in the treatment of diseases such as diabetes, obesity, hypertension, and neurodegenerative diseases. In addition, it has been studied for its potential use in the development of novel drugs, vaccines, and diagnostics.

Mechanism of Action

Target of Action

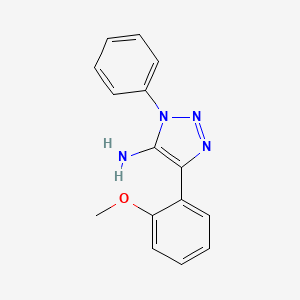

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact withalpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

Compounds with similar structures have been shown to exhibitalpha1-adrenergic affinity . This suggests that they may interact with their targets, potentially leading to changes in cellular signaling and function.

Biochemical Pathways

Compounds with similar structures have been shown to affect thesphingolipid synthesis pathway . This pathway plays a crucial role in maintaining the integrity and functionality of cellular membranes.

Pharmacokinetics

Related compounds have been shown to exhibit an acceptable pharmacokinetic profile, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Compounds with similar structures have been shown to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant aspergillus fumigatus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. For instance, temperature stress can trigger a range of physiological reactions, including the activation of the stress axis and the production of Heat Shock Proteins (HSPs) . .

Advantages and Limitations for Lab Experiments

The use of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological processes. Additionally, further studies should be conducted to explore its potential therapeutic applications in the treatment of various diseases. Finally, further research should be conducted to explore its potential use in the development of novel drugs, vaccines, and diagnostics.

Synthesis Methods

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be synthesized via a variety of methods including the Biginelli reaction, Ugi multicomponent reaction, and microwave-assisted synthesis. The Biginelli reaction is a three-component reaction involving aldehydes, urea, and ethyl acetoacetate. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The Ugi multicomponent reaction is a four-component reaction involving aldehydes, amines, isocyanides, and carboxylic acid. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The microwave-assisted synthesis is a one-step reaction involving the reaction of aldehydes and amines in the presence of microwave irradiation. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine.

properties

IUPAC Name |

5-(2-methoxyphenyl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-10-6-5-9-12(13)14-15(16)19(18-17-14)11-7-3-2-4-8-11/h2-10H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDMUJFRNZAFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(N(N=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534328.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534335.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B6534337.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534345.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534349.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534359.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534366.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)

![N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534377.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide](/img/structure/B6534415.png)